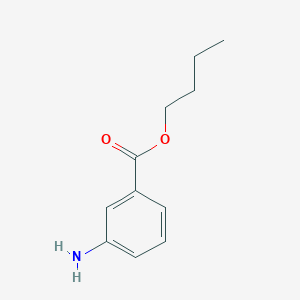

Butyl 3-aminobenzoate

Vue d'ensemble

Description

Butyl 3-aminobenzoate (CAS 26218-03-1) is an ester derivative of 3-aminobenzoic acid, where the carboxylic acid group is replaced by a butyl ester moiety. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol . The compound is listed with a purity of 95% and is cataloged under the identifier MFCD01112170 .

Méthodes De Préparation

Esterification of 3-Aminobenzoic Acid with Butanol

The most direct method for synthesizing butyl 3-aminobenzoate involves the acid-catalyzed esterification of 3-aminobenzoic acid with butanol. This reaction follows the general mechanism of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) .

Reaction Conditions and Optimization

The reaction is typically conducted under reflux conditions (110–120°C) with a molar excess of butanol to drive the equilibrium toward ester formation. Azeotropic removal of water using solvents like toluene or xylene enhances conversion efficiency by shifting the equilibrium . For example, a protocol described in patent literature achieved 85–90% yield after 12–24 hours by employing titanium(IV) butoxide as a Lewis acid catalyst, which accelerates the reaction while minimizing side reactions .

Key Parameters:

-

Catalyst : Sulfuric acid (5–10 mol%), titanium(IV) butoxide (1–2 mol%)

-

Temperature : 110–150°C

-

Solvent : Toluene (for azeotropic water removal)

Challenges and Mitigation

The amino group (-NH₂) on the benzoic acid poses a risk of side reactions, such as oxidation or self-condensation. To prevent this, inert atmospheres (e.g., nitrogen or argon) and controlled heating rates are recommended . Additionally, the use of dried reagents and molecular sieves can suppress hydrolysis of the ester product .

Transesterification of Methyl or Ethyl 3-Aminobenzoate

Transesterification offers an alternative route, particularly useful when the methyl or ethyl ester of 3-aminobenzoic acid is more readily available. This method involves reacting the lower alkyl ester with butanol in the presence of a catalyst.

Catalytic Systems

-

Acid-Catalyzed : Sulfuric acid or methanesulfonic acid facilitates the exchange of alkoxy groups. For instance, ethyl 3-aminobenzoate reacts with butanol at 120°C to yield the butyl ester with 75–80% efficiency .

-

Base-Catalyzed : Alkoxides (e.g., sodium butoxide) promote nucleophilic acyl substitution but risk saponification if water is present .

-

Enzymatic : Lipases (e.g., Candida antarctica lipase B) enable solvent-free transesterification under mild conditions (40–60°C), though yields are moderate (60–70%) .

Industrial-Scale Optimization

A patent (US7547798B2) highlights the use of auxiliary alcohols (e.g., 1-butanol) to improve reaction kinetics . By introducing 1-butanol, the by-product ethanol (from ethyl 3-aminobenzoate) is selectively removed via distillation due to its lower boiling point (78°C vs. 117°C for 1-butanol). This approach achieves >95% conversion in 8–10 hours at 150°C .

Reactive Distillation and Continuous Flow Systems

Modern industrial processes employ reactive distillation to integrate reaction and separation steps, enhancing efficiency. In one setup, 3-aminobenzoic acid and butanol are fed into a column reactor packed with acidic ion-exchange resins. The water by-product is continuously removed, pushing the equilibrium toward ester formation. This method reduces reaction time to 4–6 hours with yields exceeding 90% .

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | H₂SO₄ | 110–120 | 12–24 | 80–92 |

| Transesterification | Titanium(IV) butoxide | 150 | 8–10 | 85–95 |

| Reactive Distillation | Ion-exchange resin | 120–130 | 4–6 | 90–95 |

Purification and Characterization

Crude this compound is purified via vacuum distillation (b.p. 343–345°C at 8 mmHg) or recrystallization from ethanol-water mixtures . Chromatographic methods (e.g., silica gel) are reserved for high-purity applications, such as pharmaceutical intermediates .

Physicochemical Properties

-

Solubility : Insoluble in water; soluble in ethanol, acetone

-

Hazards : Causes skin/eye irritation (H315, H319); storage requires inert atmospheres and protection from light

Industrial Applications and Scalability

This compound serves as a precursor in conductive polymers and nanocomposites. For example, its copolymerization with aniline yields materials with enhanced electrical conductivity (10⁻²–10⁻³ S/cm) . Scalability challenges, such as catalyst recovery and waste minimization, are addressed through continuous flow reactors and solvent recycling systems .

Applications De Recherche Scientifique

Chemical Research Applications

Butyl 3-aminobenzoate is primarily utilized as an intermediate in the synthesis of diverse organic compounds. Its structure allows it to function as a building block for more complex molecules, making it valuable in chemical research and development.

Table 1: Chemical Applications of this compound

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a precursor in synthesizing various organic compounds. |

| Polymer Production | Used in the formulation of polymers due to its chemical reactivity. |

| Coatings | Acts as a component in the development of protective coatings. |

Biological Research Applications

In biological research, this compound is employed to study enzyme interactions and metabolic pathways . It can act as a substrate or an inhibitor in enzymatic reactions, facilitating the understanding of biochemical processes.

Case Study: Enzyme Interaction Studies

Research has demonstrated that this compound can influence enzyme activity, providing insights into metabolic pathways relevant to drug metabolism and toxicity assessment. For instance, studies have shown that variations in the compound's structure can lead to significant changes in its interaction with specific enzymes, which is crucial for drug design and development .

Medicinal Chemistry Applications

The compound shows potential in medicinal chemistry , particularly in developing pharmaceutical agents. Its ability to be modified chemically allows researchers to create drug candidates with specific biological activities.

Table 2: Medicinal Applications of this compound

| Application Area | Potential Uses |

|---|---|

| Drug Development | Synthesis of new drug candidates targeting various diseases. |

| Antimicrobial Agents | Exploration of its efficacy against bacterial infections. |

| Antioxidant Properties | Investigated for potential use in formulations aimed at reducing oxidative stress. |

Industrial Applications

In the industrial sector, this compound is utilized in producing various materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring specific physical characteristics.

Industrial Case Study: Polymer Formulation

A study highlighted the use of this compound in formulating new polymeric materials that exhibit enhanced mechanical properties and thermal stability compared to traditional polymers . This has implications for industries such as packaging and automotive manufacturing.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound, particularly concerning skin sensitization and irritation potential. The compound has been subjected to various tests to determine its safety for consumer products.

Table 3: Toxicological Findings

Mécanisme D'action

The mechanism of action of butyl 3-aminobenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.

Comparaison Avec Des Composés Similaires

Positional Isomer: Butyl 4-Aminobenzoate

Butyl 4-aminobenzoate (CAS 94-25-7) is a para-substituted isomer of butyl 3-aminobenzoate. Key differences include:

The position of the amino group significantly impacts electronic distribution and intermolecular interactions. The para isomer’s linear structure enhances UV absorption properties, making it suitable for sunscreen formulations, while the meta isomer’s asymmetry may favor use in asymmetric catalysis or drug intermediates .

Sulfonamide Derivatives

Key contrasts:

- Solubility : Sulfonamides generally exhibit higher polarity than esters due to the sulfonyl group, enhancing water solubility.

- Stability: Esters like this compound are prone to hydrolysis under acidic/basic conditions, whereas sulfonamides are more hydrolytically stable .

- Applications: Sulfonamides are widely used as antibiotics or enzyme inhibitors, whereas aminobenzoate esters serve as UV filters or synthetic intermediates.

Activité Biologique

Butyl 3-aminobenzoate, also known by its chemical formula CHNO and CID 15914845, is an organic compound with various biological activities that have been explored in scientific research. This article reviews its biological properties, including analgesic, anti-inflammatory, and gastroprotective effects, along with relevant case studies and experimental findings.

- Chemical Name : this compound

- Molecular Formula : CHNO

- CAS Number : 102-51-6

- Molecular Weight : 193.25 g/mol

1. Analgesic and Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant analgesic and anti-inflammatory properties. A study focused on the synthesis of novel derivatives indicated that certain modifications to the butyl chain enhanced its efficacy as an analgesic agent. The compound was evaluated alongside established drugs like diclofenac sodium, showing comparable or superior activity in reducing pain and inflammation in experimental models .

Table 1: Comparative Analgesic Activity of this compound Derivatives

2. Gastroprotective Effects

This compound has been investigated for its gastroprotective effects, particularly in the context of gastric mucosal lesions induced by ethanol. In a controlled study, rats treated with this compound showed a significant reduction in gastric lesions compared to untreated controls. The mechanism of action was linked to increased mucus secretion, enhanced antioxidant activity (notably superoxide dismutase levels), and reduced oxidative stress markers such as malondialdehyde (MDA) .

Table 2: Effects of this compound on Gastric Mucosal Protection

| Parameter | Control Group | Treatment Group (20 mg/kg) |

|---|---|---|

| Gastric Lesion Score | High | Low |

| MDA Level (µmol/g tissue) | Elevated | Significantly Reduced |

| Mucus Secretion (mg/g tissue) | Low | High |

| SOD Activity (U/mg protein) | Low | Elevated |

Case Study 1: Dry Socket Treatment

A systematic review explored the efficacy of a combination treatment involving butyl para-aminobenzoate and iodoform for managing dry socket post-dental extraction. The study highlighted that patients receiving this combination experienced faster pain relief compared to those receiving standard treatments like zinc oxide eugenol (ZOE). The average time for pain reduction was significantly shorter in the butyl para-aminobenzoate group, suggesting its potential as an effective analgesic in dental applications .

Case Study 2: Toxicological Assessment

The NIOSH Occupational Exposure Banding process assessed this compound for potential health effects across various endpoints including skin sensitization and acute toxicity. The findings indicated a low risk profile for occupational exposure, categorizing it within a safer exposure band based on available toxicological data .

Q & A

Q. Basic: What synthetic methodologies are recommended for the preparation of Butyl 3-aminobenzoate in academic settings?

Answer:

this compound can be synthesized via esterification of 3-aminobenzoic acid with butanol under acidic catalysis (e.g., concentrated H₂SO₄). Key steps include:

- Reagent selection : Use anhydrous butanol to minimize side reactions.

- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track progress .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography to isolate the ester.

- Yield optimization : Adjust molar ratios (e.g., 1:5 for acid:alcohol) and reflux duration (typically 6–12 hours).

Reference : Similar esterification protocols for benzyl benzoate highlight the importance of anhydrous conditions and catalyst choice .

Q. Basic: How can researchers verify the purity and structural identity of this compound?

Answer:

Use a combination of analytical techniques:

- Melting point analysis : Compare observed values with literature data (e.g., purity discrepancies >2°C warrant reanalysis).

- Spectroscopic characterization :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >98%.

Note : Quantitative NMR (qNMR) is recommended for high-precision purity assessment .

Q. Advanced: How should experimental designs account for stability variations in this compound under differing pH conditions?

Answer:

- Buffer preparation : Use standardized buffers (pH 1–13) to simulate physiological or extreme conditions.

- Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC.

- Degradation markers : Monitor hydrolysis products (3-aminobenzoic acid and butanol) and quantify using calibration curves.

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions.

Reference : Stability protocols for brominated benzoic acids emphasize pH-dependent degradation pathways .

Q. Advanced: How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

Answer:

- Systematic solubility studies :

- Prepare saturated solutions in solvents (e.g., DMSO, ethanol, hexane) at 25°C.

- Quantify solubility via gravimetric analysis or UV-Vis spectroscopy.

- Data normalization : Report results with temperature, agitation time, and particle size controls.

- Contradiction analysis : Compare with structurally analogous esters (e.g., benzyl benzoate, solubility ~1.1 g/L in water ).

Table : Example Solubility Comparison (Hypothetical Data)

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Ethanol | 45.2 | 25 |

| Hexane | 8.7 | 25 |

| DMSO | 120.5 | 25 |

Q. Basic: What storage conditions mitigate degradation of this compound?

Answer:

- Temperature : Store at -20°C in amber vials to prevent thermal/photo-degradation.

- Atmosphere : Use nitrogen-purged containers to limit oxidation.

- Humidity control : Include desiccants (e.g., silica gel) in packaging.

Reference : Stability guidelines for bromobenzohydrazide recommend similar protocols for hygroscopic compounds .

Q. Advanced: What strategies improve catalytic efficiency in this compound synthesis?

Answer:

- Catalyst screening : Test alternatives to H₂SO₄ (e.g., p-toluenesulfonic acid, lipases).

- Design of Experiments (DoE) : Optimize variables (temperature, catalyst loading) using response surface methodology.

- Green chemistry approaches : Explore solvent-free conditions or ionic liquids to enhance atom economy.

Reference : Reaction optimization for bromophenyl derivatives highlights the role of catalyst-substrate interactions .

Q. Advanced: How can researchers elucidate the reaction mechanism of this compound formation?

Answer:

- Isotopic labeling : Use ¹⁸O-labeled butanol to track ester bond formation via mass spectrometry.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated reagents.

- Computational modeling : Perform DFT calculations to identify transition states and activation energies.

Reference : Mechanistic studies on trifluoromethyl benzoic acids employ similar isotopic techniques .

Guidelines for Data Interpretation

- Contradictory results : Cross-validate findings using orthogonal methods (e.g., NMR + LC-MS).

- Literature gaps : Prioritize primary sources (e.g., peer-reviewed journals over patents) for benchmarking .

Propriétés

IUPAC Name |

butyl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFJXIVZCGTINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579460 | |

| Record name | Butyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26218-03-1 | |

| Record name | Butyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.